4-methoxybenzoyl Fluoride
Description
Significance of Acyl Fluorides as Versatile Acylating Agents
Acyl fluorides have become essential tools in modern organic synthesis, valued for their unique balance of reactivity and stability. researchgate.netelsevierpure.com They serve as versatile acylating agents, participating in a wide array of chemical transformations. researchgate.netacs.org Their utility extends to transition-metal-catalyzed reactions where they can function as sources of acyl groups ("RCO"), alkyl/aryl groups ("R") through decarbonylation, or even as a source of fluorine. acs.org This multifaceted reactivity makes them valuable building blocks for constructing complex molecules. acs.org The growing interest in acyl fluorides has spurred the development of numerous reliable methods for their synthesis, often starting from carboxylic acids. researchgate.netacs.org Their application in challenging chemical reactions, such as the esterification and amidation of sterically hindered or electronically deactivated substrates, highlights their practical importance. acs.org
Distinctive Reactivity Profiles and Stability of Acyl Fluorides Compared to Other Acyl Halides
Compared to their heavier halogen counterparts (acyl chlorides, bromides, and iodides), acyl fluorides exhibit a distinctive reactivity profile. They are generally more stable and less reactive, which makes them easier to handle and purify. researchgate.netresearchgate.net This enhanced stability is partly due to the strong carbon-fluorine bond and the ability of fluorine's p-orbitals to effectively overlap with the carbonyl group's π-system, which reduces the electrophilicity of the carbonyl carbon. reddit.com While acyl chlorides are known for their balance of stability and reactivity, particularly in water, acyl fluorides offer unique advantages in certain synthetic applications. researchgate.net Their stability allows for their use in reactions where other acyl halides would be too reactive or would lead to undesirable side reactions. elsevierpure.comresearchgate.net For instance, in peptide synthesis, the use of amino acid fluorides can minimize side product formation and epimerization. acs.org The reactivity trend among acyl halides generally shows acyl iodides as the most reactive and acyl fluorides as the least reactive. reddit.comreddit.com
Fundamental Role of Fluorine in Modulating Chemical Reactivity and Selectivity in Organic Compounds
The element fluorine plays a crucial role in modulating the chemical properties of organic molecules. acs.org Its high electronegativity and small size allow it to significantly alter the electronic environment of a molecule without adding substantial steric bulk. mdpi.com The introduction of fluorine can dramatically influence the outcome of chemical reactions. rsc.org For example, the replacement of hydrogen with fluorine can create new reaction pathways that are not possible with non-fluorinated compounds. rsc.org In the context of aromatic systems, fluorine substitution can decrease the energy of molecular orbitals due to its negative inductive effect. researchgate.net This can lead to increased thermal stability and chemical resistance in materials like fluorinated polymers. acs.orgnih.gov Furthermore, fluorine can be strategically incorporated into ligands to adjust the electronic properties of organometallic complexes, thereby influencing their catalytic activity. acs.org
Overview of Research Trends and Challenges in Fluorinated Aromatic Systems
Research in fluorinated aromatic systems is a dynamic field with several key trends and challenges. A major focus is the development of sustainable and environmentally friendly fluorination methods to replace traditional techniques that often use harsh and toxic reagents. numberanalytics.com Emerging strategies include photocatalytic, electrochemical, and transition-metal-catalyzed fluorination, which offer milder reaction conditions and improved selectivity. numberanalytics.com
A significant challenge that remains is achieving high regioselectivity and chemoselectivity, especially in complex aromatic molecules. numberanalytics.com The design of new and efficient catalysts that can mediate these selective fluorinations under mild conditions is a primary area of ongoing research. numberanalytics.com The successful development of such methods is expected to have a substantial impact on various industries, including pharmaceuticals, materials science, and agriculture, by enabling the synthesis of novel fluorinated compounds with enhanced properties. numberanalytics.com The ultimate goal in some areas of this research is the synthesis of perfluoroarenes, where all hydrogen atoms on an aromatic ring are replaced with fluorine, a class of molecules with high electron affinity used in materials science. researchgate.net However, creating these, particularly in strained molecular structures, remains a significant synthetic hurdle. researchgate.net
Table 1: Comparison of Acyl Halide Reactivity
| Acyl Halide | General Reactivity | Key Characteristics |
| Acyl Iodide | Highest | Iodine is a large and excellent leaving group. |
| Acyl Bromide | High | More reactive than acyl chlorides. |
| Acyl Chloride | Moderate | Good balance of reactivity and stability. researchgate.net |
| Acyl Fluoride (B91410) | Lowest | High stability, less prone to hydrolysis. researchgate.netresearchgate.net |
This is a developing article. Sections on the chemical profile, synthesis, reactivity, applications, and analytical techniques for 4-methoxybenzoyl fluoride will be added as information is compiled.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLMEGQPCRTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455692 | |
| Record name | 4-METHOXY-BENZOYL FLUORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-53-1 | |
| Record name | 4-METHOXY-BENZOYL FLUORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methoxybenzoyl Fluoride
Deoxyfluorination Strategies from 4-Methoxybenzoic Acid
The conversion of carboxylic acids directly into acyl fluorides is a primary strategy for synthesis. This transformation, known as deoxyfluorination, can be achieved using various modern reagents and protocols that offer mild conditions and high efficiency.
Stoichiometric reagents are widely employed to activate the carboxylic acid group, facilitating nucleophilic fluoride (B91410) substitution.
A robust method for the synthesis of acyl fluorides from carboxylic acids involves the use of triphosgene (B27547) in combination with an inexpensive fluoride source, potassium fluoride (KF). rsc.orgresearchgate.net This protocol is noted for its ability to produce a wide array of acyl fluorides in high yields and with excellent purity. rsc.org The mechanism involves the in situ generation of reactive intermediates, specifically fluorophosgene and chlorofluorophosgene, from the reaction between triphosgene and potassium fluoride. rsc.org These intermediates then react with the carboxylic acid to yield the final acyl fluoride product. The method demonstrates broad functional group tolerance and is scalable, making it suitable for both laboratory and industrial applications. rsc.org
Specialized reagents have been developed for efficient deoxyfluorination under mild conditions. One such reagent is 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3), which converts carboxylic acids into their corresponding acyl fluorides. beilstein-journals.orgnih.gov This method is operationally simple and provides high yields. beilstein-journals.org Mechanistic studies indicate that the conversion can proceed through two different pathways, which allows for the use of sub-stoichiometric amounts of the BT-SCF3 reagent. beilstein-journals.orgnih.gov The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM). beilstein-journals.org
The general scope for this transformation is broad, with successful deoxyfluorination of various aromatic, heteroaromatic, olefinic, and aliphatic carboxylic acids. beilstein-journals.org
Table 1: BT-SCF3-Mediated Deoxyfluorination of Various Carboxylic Acids
| Carboxylic Acid | Product | Yield (¹⁹F NMR) |
| 4-Methylbenzoic acid | 4-Methylbenzoyl fluoride | 93% |
| 4-Methoxybenzoic acid | 4-Methoxybenzoyl fluoride | 95% |
| 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoyl fluoride | 99% |
| 2-Naphthoic acid | 2-Naphthoyl fluoride | 96% |
| Cinnamic acid | Cinnamoyl fluoride | 80% |
| Decanoic acid | Decanoyl fluoride | 89% |
| Data sourced from mechanistic and scope studies on BT-SCF3 mediated deoxyfluorination. beilstein-journals.orgresearchgate.net |
Pentafluoropyridine (PFP) has emerged as a cost-effective, commercially available, and stable reagent for the deoxyfluorination of carboxylic acids. acs.orgacs.org This method allows for the formation of acyl fluorides from a diverse range of carboxylic acids under mild reaction conditions. acs.org The protocol is also amenable to one-pot procedures where the in situ generated acyl fluoride is subsequently reacted with a nucleophile, such as an amine, to form amides in high yields. acs.org PFP is considered a useful and non-corrosive alternative to other fluorinating agents currently used in the field. acs.org
The efficiency of acyl fluoride synthesis is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, temperature, and the stoichiometry of the reagents. For instance, in the BT-SCF3 mediated deoxyfluorination of 4-methylbenzoic acid, various conditions were tested to maximize the yield of the corresponding acyl fluoride. beilstein-journals.org
Table 2: Optimization of Reaction Conditions for Deoxyfluorination
| Entry | Solvent | Base (equiv.) | Reagent (equiv.) | Temperature | Yield (¹⁹F NMR) |
| 1 | DCM | NaH (2.0) | BT-SCF3 (1.25) | rt | 93% |
| 2 | MeCN | NaH (2.0) | BT-SCF3 (1.25) | rt | 55% |
| 3 | THF | NaH (2.0) | BT-SCF3 (1.25) | rt | 46% |
| 4 | DMF | NaH (2.0) | BT-SCF3 (1.25) | rt | 11% |
| 5 | DCM | DBU (2.0) | BT-SCF3 (1.25) | rt | 85% |
| 6 | DCM | NaH (2.0) | BT-SCF3 (1.0) | rt | 75% |
| Optimization data for the conversion of 4-methylbenzoic acid. beilstein-journals.org |
The results indicate that dichloromethane (DCM) is a superior solvent for this transformation, and while sodium hydride (NaH) provides the highest yield, an organic base like DBU is also effective. beilstein-journals.org Similarly, adjusting solvent and temperature can significantly impact yields in other synthetic protocols. researchgate.net For example, in some fluoromethylation reactions, performing the synthesis in a pressure tube at elevated temperatures (e.g., 100 °C) led to improved yields compared to ambient conditions. researchgate.net
Utilization of Stoichiometric Fluorinating Reagents
Photocatalytic Fluorination Approaches from 4-Methoxybenzaldehyde Precursors
An alternative and innovative route to acyl fluorides involves the direct fluorination of aldehydes. Photocatalytic methods offer a powerful means to achieve this transformation by enabling the fluorination of C-H bonds under mild conditions. nih.gov
This approach utilizes a photocatalyst, such as a decatungstate, which upon irradiation can abstract a hydrogen atom from the aldehyde C-H bond of a precursor like 4-methoxybenzaldehyde. nih.gov The resulting acyl radical is then trapped by a mild fluorine atom transfer reagent, such as N-fluorobenzenesulfonimide (NFSI), to generate the desired this compound. nih.gov This convenient and economical process provides direct access to a wide range of fluorinated organic molecules, including acyl fluorides, from readily available starting materials. nih.gov The reaction is operationally straightforward and leverages the power of photochemistry to activate otherwise inert bonds. nih.gov
C(sp²)–H Fluorination Methodologies
A significant development in the synthesis of acyl fluorides is the direct fluorination of aldehydic C(sp²)–H bonds. This approach allows for the conversion of aldehydes, such as 4-methoxybenzaldehyde, directly into their corresponding acyl fluorides. Photocatalysis has emerged as a key enabling technology in this area, offering a mild and efficient pathway for this transformation. This method avoids the need for pre-functionalized starting materials like carboxylic acids or acyl chlorides, representing a more atom-economical and sustainable route. brittonsfu.com
The reaction typically involves the generation of an acyl radical from the aldehyde, which then undergoes fluorination. The selectivity of this method for the aldehydic C-H bond over other potentially reactive sites in the molecule is a critical aspect of its utility.
Role of Organic Photocatalysts (e.g., Sodium Decatungstate)
Organic photocatalysts play a crucial role in C-H fluorination reactions. Sodium decatungstate (NaDT) is a prominent example of a photocatalyst used in the conversion of aldehydes to acyl fluorides. nih.gov Upon irradiation with light, the decatungstate anion becomes a powerful hydrogen atom transfer (HAT) agent. brittonsfu.com
In the synthesis of this compound from 4-methoxybenzaldehyde, the excited decatungstate catalyst abstracts the hydrogen atom from the aldehyde group, generating an acyl radical. This radical is then trapped by a fluorine source to form the final product. The photocatalytic cycle is completed by the regeneration of the ground-state decatungstate catalyst. The use of decatungstate catalysts has been shown to be effective for the fluorination of various substrates, including those with sensitive functional groups. nih.govnih.gov
Investigation of Electrophilic Fluorinating Agents (e.g., N-Fluorobenzenesulfonimide)
The choice of the fluorinating agent is critical for the success of C(sp²)–H fluorination reactions. N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent in these transformations. sigmaaldrich.com NFSI is favored for its stability, ease of handling, and moderate reactivity, which contributes to high selectivity in fluorination reactions. acs.orgnih.gov
In the photocatalytic synthesis of this compound, after the formation of the acyl radical by the photocatalyst, NFSI serves as the fluorine atom source. The acyl radical reacts with NFSI to form the C-F bond of the acyl fluoride. brittonsfu.com NFSI's compatibility with a range of reaction conditions and functional groups makes it a versatile reagent in modern organic synthesis. organic-chemistry.org
Exploring Alternative Synthetic Pathways for Related Methoxybenzoyl Fluorides
The synthesis of related methoxybenzoyl fluorides, such as those with a trifluoromethoxy group, often requires different synthetic strategies, starting from more complex precursors.
Conversion of 4-Trichloromethoxybenzoyl Chloride to 4-Trifluoromethoxybenzoyl Fluoride
The synthesis of 4-trifluoromethoxybenzoyl fluoride can be envisioned from 4-trichloromethoxybenzoyl chloride. This transformation involves two key steps: the conversion of the trichloromethoxy group (–OCCl₃) to a trifluoromethoxy group (–OCF₃) and the conversion of the acyl chloride to an acyl fluoride.
The fluorination of a trichloromethyl group to a trifluoromethyl group can be achieved using fluorinating agents like hydrogen fluoride (HF). For instance, trifluoromethoxy benzene (B151609) can be prepared from trichloromethoxy benzene with anhydrous HF at elevated temperatures and pressures. google.com Similarly, the acyl chloride group can be converted to an acyl fluoride through halogen exchange, often using a source of fluoride ions such as HF or potassium fluoride (KF). ontosight.ailookchem.com A plausible route involves the reaction of 4-trichloromethoxybenzoyl chloride with a suitable fluorinating agent, such as anhydrous hydrogen fluoride, which can potentially achieve both the conversion of the –OCCl₃ group and the acyl chloride in a single process or in a sequential manner.
Evaluation of Fluoride Sources (e.g., Antimony Pentafluoride, Hydrogen Fluoride)
The selection of the fluoride source is crucial for the successful synthesis of methoxybenzoyl fluorides and their derivatives.
Antimony Pentafluoride (SbF₅) is a powerful Lewis acid and a potent fluorinating agent. acs.orgwikipedia.org It is capable of fluorinating a wide range of organic compounds and can be used to replace chlorine atoms with fluorine. nih.govwikipedia.org For example, it can be used in the preparation of fluoroaromatic compounds. Its high reactivity, however, necessitates careful handling and specific reaction conditions.
Hydrogen Fluoride (HF) is a fundamental reagent in fluorine chemistry. eurekalert.org It is widely used for the conversion of acyl chlorides to acyl fluorides. lookchem.com Anhydrous HF is often employed for this purpose, and the reaction can be carried out in the presence of a base like pyridine (B92270) to form the more manageable HF-pyridine complex. lookchem.comablesci.com HF is also a key reagent for converting polychlorinated side chains, such as a trichloromethoxy group, into their perfluorinated counterparts. google.com
Considerations for Scalable and Sustainable Synthetic Protocols
The development of scalable and sustainable methods for the synthesis of this compound and related compounds is of significant industrial importance.
Key considerations include:
Atom Economy: C-H functionalization methods are inherently more atom-economical as they avoid the use of pre-functionalized substrates.
Catalysis: The use of catalytic methods, such as the photocatalytic approach with sodium decatungstate, reduces waste compared to stoichiometric reactions.
Reagent Selection: The use of safer and more environmentally benign fluorinating agents is a key aspect of green chemistry. While reagents like NFSI are advantageous due to their stability, research into using simpler fluoride sources like potassium fluoride is ongoing. rsc.org
Process Intensification: Continuous flow chemistry offers a scalable and safer alternative to batch processing, especially for reactions involving hazardous reagents or intermediates. numberanalytics.com
Phase-Transfer Catalysis: For the conversion of acyl chlorides to acyl fluorides, phase-transfer catalysis using aqueous potassium bifluoride provides a scalable and environmentally friendly option that avoids harsh, anhydrous conditions. organic-chemistry.orgthieme-connect.com
The following table summarizes some of the synthetic approaches discussed:
| Target Compound | Starting Material | Key Reagents | Methodology | Key Advantages |
|---|---|---|---|---|
| This compound | 4-Methoxybenzaldehyde | Sodium Decatungstate, N-Fluorobenzenesulfonimide | Photocatalytic C(sp²)–H Fluorination | High atom economy, mild conditions |
| 4-Trifluoromethoxybenzoyl Fluoride | 4-Trichloromethoxybenzoyl Chloride | Hydrogen Fluoride or Antimony Pentafluoride | Halogen Exchange (Halex) | Access to complex fluorinated motifs |
| Acyl Fluorides | Acyl Chlorides | Potassium Bifluoride, Phase-Transfer Catalyst | Phase-Transfer Catalysis | Scalable, uses aqueous conditions |
Mechanistic Investigations and Reactivity Pathways of 4 Methoxybenzoyl Fluoride
Nucleophilic Acylation Reactions
4-Methoxybenzoyl fluoride (B91410) serves as an effective acylating agent, reacting with a variety of nucleophiles. The electron-donating nature of the para-methoxy group modulates the electrophilicity of the carbonyl carbon, influencing the kinetics and thermodynamics of these transformations.
The formation of amides via the reaction of acyl fluorides with amines is a fundamental transformation. Acyl fluorides are often more stable to hydrolysis than their chloride counterparts but have been perceived as having lower reactivity towards common nucleophiles. researchgate.net However, they prove to be ideal for amide coupling, particularly in challenging cases involving sterically hindered or electron-deficient coupling partners, as they behave like activated esters while minimizing steric hindrance. rsc.org
While specific kinetic and thermodynamic studies detailing the reaction of 4-methoxybenzoyl fluoride with various amines are not extensively documented in the literature, the general mechanism proceeds through a nucleophilic acyl substitution. The reaction can be facilitated by converting the parent carboxylic acid into the acyl fluoride in situ. This approach avoids the isolation of the often-sensitive acyl fluoride and can lead to high conversion and isolated yields. rsc.org Reagents such as pentafluoropyridine (PFP) can be used for this one-pot deoxyfluorination and amidation process under mild conditions. acs.org The reaction of the generated acyl fluoride with both aliphatic and aromatic amines, including electron-rich examples like 4-methoxyaniline, proceeds efficiently to yield the corresponding amides. acs.org
A significant application of this compound is in highly enantioselective acylation reactions. The C-acylation of silyl (B83357) ketene (B1206846) acetals with acyl fluorides can generate versatile β-dicarbonyl compounds with the creation of a quaternary stereocenter. harvard.edu This transformation has been successfully developed to produce useful α,α-disubstituted butyrolactone products in high yields and excellent enantioselectivities. nih.govharvard.edu The reaction is effectively promoted by a dual catalytic system comprising a chiral thiourea (B124793) catalyst and an achiral nucleophilic co-catalyst, 4-pyrrolidinopyridine (B150190) (PPY). harvard.edunih.gov
Research has shown that substrates with both electron-donating and electron-withdrawing groups, such as this compound, provide acylation products in high yields and enantioselectivities. nih.gov The data below illustrates the effectiveness of this method with various substituted benzoyl fluorides.
| Acyl Fluoride Substituent (Ar in ArCOF) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| H | 84 | 81 |
| 4-MeO | 95 | 86 |
| 4-CF3 | 95 | 85 |
| 4-Cl | 95 | 84 |
| 3-MeO | 95 | 82 |
| 2-Naphthoyl | 95 | 91 |
Data adapted from Jacobsen et al. harvard.edunih.gov
A key feature of this enantioselective acylation is the role of anion-binding catalysis. nih.gov The chiral thiourea catalyst functions by stabilizing the fluoride anion generated during the reaction through hydrogen bonding. harvard.eduharvard.edu This interaction is crucial for the catalytic cycle. The reaction between the acyl fluoride and the nucleophilic catalyst PPY generates an N-acylpyridinium fluoride ion pair. The thiourea catalyst binds to and stabilizes the fluoride anion, enhancing the electrophilicity of the N-acylpyridinium intermediate and facilitating the subsequent C-C bond formation with the silyl ketene acetal (B89532). harvard.eduharvard.edu The remarkable hydrogen-bond acceptor properties of the fluoride anion make this an efficient protocol. nih.gov This represents a prime example of enantioselective thiourea anion-binding catalysis with fluoride. harvard.edunih.gov
The reaction mechanism relies on the synergistic interplay between the chiral thiourea catalyst and the nucleophilic co-catalyst, PPY. harvard.eduresearchgate.net PPY acts as a highly effective nucleophilic catalyst, accelerating the acyl transfer by forming a highly electrophilic N-acylpyridinium ion intermediate. harvard.edu Mechanistic investigations have revealed that both catalysts are essential for the reaction to proceed. harvard.edu The proposed catalytic cycle involves the initial reaction of this compound with PPY to form the N-(4-methoxybenzoyl)pyrrolidinium fluoride intermediate. The chiral thiourea catalyst then binds the fluoride counteranion. harvard.edu This ion pair subsequently reacts with the silyl ketene acetal. The silaphilicity (high affinity for silicon) of the fluoride anion is also important, as it likely activates the silyl ketene acetal, facilitating the nucleophilic attack on the acylpyridinium ion. nih.gov The stereochemistry of the final product is determined by the chiral environment created by the thiourea catalyst during this key C-C bond-forming step.
Enantioselective Acylation Catalysis with Silyl Ketene Acetals
Transition-Metal-Catalyzed Transformations
Acyl fluorides, including this compound, are also viable substrates for a range of transition-metal-catalyzed reactions. These transformations often involve the challenging activation of the strong carbon-fluorine (C–F) bond.
Palladium-catalyzed reactions have been reported for acyl fluorides. For instance, a palladium-catalyzed annulation of 4-methylbenzoyl fluoride (a close analog of this compound) with norbornene demonstrates the ability of transition metals to mediate reactions involving the cleavage of both C–F and C–H bonds. researchgate.net More broadly, palladium catalysis is a cornerstone of C–F bond activation, enabling cross-coupling reactions of aryl fluorides. rsc.org
Rhodium catalysts have also shown significant promise. Cationic rhodium(I) complexes can catalyze the intramolecular carbofluorination of alkenes, a process that proceeds via the cleavage and functionalization of the acyl fluoride C–F bond. nih.govresearchgate.net Mechanistic studies suggest a concerted action between the rhodium cation and its counteranion (e.g., tetrafluoroborate) is key to this transformation. nih.gov Furthermore, cyclometallated rhodium complexes have been used to catalyze the synthesis of acyl fluorides from acyl chlorides. In these studies, 4-methoxybenzoyl chloride was shown to be a viable, albeit slower-reacting, substrate compared to analogs with electron-withdrawing groups, highlighting the electronic influence on the reaction kinetics. acs.org
Nickel catalysis is also emerging as a powerful tool for reactions involving fluorinated organic molecules. rsc.orgnih.govresearchgate.net While specific examples involving this compound are not prominent, the field of nickel-catalyzed cross-coupling and C–F activation is rapidly expanding, suggesting potential future applications. escholarship.orgnsf.govnih.govdntb.gov.uarsc.org
Carbon(sp2)–Carbon Bond Forming Reactions
This compound is a versatile substrate for forming new carbon-carbon bonds through various catalytic strategies. These reactions leverage the unique properties of the carbon-fluorine bond in the acyl group to achieve transformations that are often challenging with other acyl derivatives.
Transition-metal-catalyzed reductive cross-coupling has become a powerful method for forging C-C bonds directly from two different electrophiles, bypassing the need for pre-formed organometallic reagents. nih.govrsc.org While specific studies focusing exclusively on this compound are not detailed in the provided sources, the general mechanism for nickel-catalyzed reductive coupling of acyl halides with aryl halides provides a strong framework for understanding its reactivity. rsc.orgacs.org
These reactions are exceptionally tolerant of various functional groups. acs.org The key to selectivity in these cross-electrophile couplings lies in the differential reactivity of the two electrophiles with the nickel catalyst. acs.org The proposed mechanism is typically a radical chain process where the arylnickel(II) intermediate couples with an alkyl radical to form the product. acs.org In the context of this compound and an aryl bromide, the process would likely involve the preferential oxidative addition of the more reactive aryl bromide to a Ni(0) complex. The resulting arylnickel(II) species would then engage in a pathway with the acyl fluoride, facilitated by a reductant, to ultimately yield the cross-coupled ketone product after reductive elimination.
A significant transformation involving this compound and related aroyl fluorides is the nickel-catalyzed decarbonylative borylation. rsc.org This reaction converts aroyl fluorides into valuable aryl boronate esters by extruding the carbonyl group as carbon monoxide. organic-chemistry.org The process is notable for its efficiency and applicability to a wide range of substrates, including those with electron-donating groups like the methoxy (B1213986) substituent. rsc.org
The reaction typically employs a Ni(0) catalyst, often generated in situ, and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). rsc.org Mechanistic studies have shown that these reactions can be performed base-free. organic-chemistry.orgacs.org The versatility of this method is enhanced by the ability to generate the necessary acid fluorides in situ directly from the corresponding carboxylic acids, streamlining the synthesis of aryl boronate esters. organic-chemistry.orgnih.gov
Table 1: Scope of Nickel-Catalyzed Decarbonylative Borylation of Aroyl Fluorides with B₂pin₂ This table presents representative yields for the conversion of various aroyl fluorides to their corresponding arylboronates, demonstrating the reaction's tolerance for different electronic substituents.
| Entry | Aroyl Fluoride | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzoyl fluoride | Phenylboronate | 58 |
| 2 | 4-Methylbenzoyl fluoride | 4-Tolylboronate | 82 |
| 3 | This compound | 4-Methoxyphenylboronate | 70 |
| 4 | 4-Chlorobenzoyl fluoride | 4-Chlorophenylboronate | 65 |
| 5 | 4-(Trifluoromethyl)benzoyl fluoride | 4-(Trifluoromethyl)phenylboronate | 55 |
Mechanistic Cycles of Catalytic Processes (e.g., Palladium, Cobalt, Nickel Catalysis)
The reactions of this compound are governed by distinct catalytic cycles depending on the transition metal employed.
Nickel Catalysis: The mechanistic cycle for the decarbonylative borylation of aroyl fluorides is well-studied. rsc.orgnih.gov It begins with the oxidative addition of the aroyl fluoride to a Ni(0) species, forming an acyl-nickel(II) intermediate (A). rsc.org This is followed by a decarbonylation step to yield a critical aryl–Ni–F complex (B). rsc.orgnih.gov Transmetalation with the diboron reagent then occurs, and subsequent reductive elimination releases the aryl boronate ester product, regenerating the active Ni(0) catalyst to complete the cycle. rsc.org
Palladium Catalysis: Palladium catalysts are also effective in transformations involving C–F bond activation. rsc.org A general Pd(0)/Pd(II) catalytic cycle is often proposed. nih.gov For a reaction involving an acyl fluoride, the cycle would initiate with the oxidative addition of the C(acyl)-F bond to a Pd(0) complex. The resulting acyl-palladium(II)-fluoride intermediate can then undergo further steps, such as migratory insertion if a coupling partner like an alkene is present, or transmetalation. rsc.org The final step is reductive elimination, which forms the product and regenerates the Pd(0) catalyst. nih.gov While palladium has been used for various acyl fluoride transformations, its application in decarbonylative coupling is also an area of investigation. researchgate.netresearchgate.net
Cobalt Catalysis: Cobalt catalysts, valued for being less expensive than precious metals, are increasingly used for C–F bond functionalization. mdpi.comrsc.org Mechanistic studies suggest that cobalt-catalyzed reactions can proceed through a Co(I)/Co(III) cycle. rsc.org In the context of C–F activation, a Co(I) species could perform oxidative addition into the C-F bond. mdpi.com Alternatively, synergistic effects involving bimetallic intermediates have been proposed to facilitate the cleavage of the strong C-F bond. mdpi.com Although less documented for acyl fluorides specifically, these pathways provide a basis for understanding potential cobalt-catalyzed transformations of this compound.
Ligand Effects on Reactivity and Selectivity
The choice of ligand coordinated to the metal center is crucial for controlling the reactivity and selectivity of catalytic reactions involving this compound. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of key elementary steps such as oxidative addition and reductive elimination. nih.gov
In nickel-catalyzed decarbonylative borylation, phosphine ligands like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) have been successfully employed. rsc.orgnih.gov The reaction of Ni(cod)₂ with benzoyl fluoride in the presence of PCy₃ showed rapid oxidative addition followed by a slower carbonyl deinsertion to form the key aryl-Ni-F intermediate. nih.gov In reductive cross-coupling reactions, bipyridine-based ligands are often used. These ligands are critical for stabilizing the nickel intermediates and facilitating the radical-chain mechanism that leads to selective C-C bond formation. acs.org The ligand's structure can dictate the stability of catalytic intermediates and prevent decomposition pathways, ultimately leading to higher yields and selectivity.
Intrinsic Reactivity and Solvolysis Studies
Beyond metal-catalyzed reactions, the intrinsic reactivity of the 4-methoxybenzoyl group is of fundamental interest, particularly concerning its ability to stabilize carbocationic intermediates.
The solvolysis of related p-methoxybenzyl halides, such as p-methoxybenzyl chloride, provides significant insight into the behavior of the corresponding fluoride. cdnsciencepub.com The rate of these reactions is greatly accelerated by the powerful electron-donating effect of the para-methoxy group, which stabilizes the resulting benzylic carbocation through resonance.
The solvolysis of p-methoxybenzyl chloride in aqueous acetone demonstrates behavior consistent with an Sₙ1 mechanism, proceeding through the formation of the 4-methoxybenzyl carbocation. cdnsciencepub.com Studies comparing the rate of hydrolysis with the rate of ionization (measured by reactions with stronger nucleophiles like pyridine) indicate that the hydrolysis rate can be less than the total ionization rate. cdnsciencepub.com This suggests the formation of a carbocation intermediate that can be trapped by different nucleophiles present in the solution. Although the C-F bond in this compound is stronger and less prone to cleavage than a C-Cl bond, the resulting 4-methoxybenzyl carbocation would be the same highly stabilized species. This carbocation is a key intermediate whose formation and subsequent trapping by nucleophiles dictate the products of solvolysis and related nucleophilic substitution reactions.
Influence of Aqueous Solvation on Fluoride Nucleophilicity
The nucleophilicity of the fluoride ion is profoundly influenced by the solvent system, a critical consideration in reactions where fluoride is a leaving group or a nucleophile. In aqueous (protic) solutions, the fluoride ion's nucleophilic character is significantly diminished. This effect is rooted in the formation of a strong solvation shell around the ion. acs.orgresearchgate.net
Due to its small ionic radius and high charge density, the fluoride ion acts as a potent hydrogen bond acceptor. researchgate.net Water molecules in an aqueous medium form a tight, highly ordered "solvent cage" around the F⁻ ion through strong hydrogen bonds. researchgate.netresearchgate.net This extensive solvation strongly stabilizes the fluoride ion, but it also encumbers it, impeding its ability to approach and attack an electrophilic center. nih.gov A significant amount of energy is required to strip away these solvent molecules to allow the fluoride ion to participate in a reaction, thereby reducing its effective nucleophilicity. researchgate.net
Conversely, in polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), the trend is reversed. acs.org These solvents possess molecular dipoles that can solvate cations but are less effective at solvating small anions like fluoride because their positive dipole is sterically shielded. acs.org Without the strong hydrogen-bonding interactions, the fluoride ion is "naked" and more reactive, making it a much stronger nucleophile. acs.orgresearchgate.net In these environments, nucleophilicity trends often correlate with basicity, and fluoride, being the strongest base among the halides, exhibits the highest nucleophilicity. acs.orgnih.gov
| Solvent Type | Primary Solvation Interaction | Strength of Solvation | Resulting Nucleophilicity | Reason |
|---|---|---|---|---|
| Aqueous (Polar Protic) | Hydrogen Bonding | Very Strong | Weak | A tight "solvent cage" stabilizes the ion and sterically hinders its approach to an electrophile. researchgate.netresearchgate.net |
| Polar Aprotic (e.g., DMSO, DMF) | Ion-Dipole Interactions | Weak | Strong | The ion is less solvated ("naked"), more mobile, and more readily available to react. acs.orgnih.gov |
Assessment of Concerted vs. Stepwise Reaction Mechanisms
In nucleophilic acyl substitution reactions involving this compound, two primary mechanistic pathways are considered: a concerted mechanism or a stepwise mechanism. The distinction between these pathways lies in the timing of bond-forming and bond-breaking events.
A stepwise mechanism is generally depicted as an addition-elimination pathway. In this model, the nucleophile attacks the electrophilic carbonyl carbon to form a discrete, metastable tetrahedral intermediate. This intermediate then collapses in a second step, expelling the fluoride leaving group to yield the final product. This pathway involves two transition states and one intermediate.
In contrast, a concerted mechanism involves a single transition state where the nucleophile attacks the carbonyl carbon and the carbon-fluorine bond breaks simultaneously. This pathway is analogous to an S_N2 reaction at an sp²-hybridized center and does not involve a stable intermediate.
Distinguishing between these two mechanisms often requires sophisticated experimental and computational techniques. Kinetic isotope effects (KIEs) are a powerful tool for probing transition state structures. nih.gov By isotopically labeling atoms involved in bond formation or cleavage, researchers can determine if those bonds are breaking or forming in the rate-determining step, which can help differentiate a single transition state from a multi-step process. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the potential energy surface of the reaction. wikipedia.org These calculations can locate and characterize transition states and intermediates, providing energetic data that can predict whether a stepwise pathway with a stable intermediate is more or less favorable than a concerted pathway with a single, higher-energy transition state. wikipedia.orgprinceton.edu
| Characteristic | Concerted Mechanism | Stepwise (Addition-Elimination) Mechanism |
|---|---|---|
| Reaction Intermediates | None | One tetrahedral intermediate |
| Transition States | One | Two |
| Key Events | Simultaneous bond formation and bond cleavage | Sequential bond formation followed by bond cleavage |
| Investigative Tools | Kinetic Isotope Effects, Computational Modeling | Spectroscopic observation of intermediate, Trapping experiments, KIEs, Computational Modeling |
Marcus Intrinsic Barriers for Carbon-Fluorine Bond Cleavage
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its cleavage presents a significant energetic hurdle in chemical reactions. wikipedia.orgprinceton.edu Marcus theory, originally developed to describe electron transfer rates, provides a conceptual framework for understanding the kinetics of bond cleavage by relating the reaction rate to the thermodynamic driving force and an intrinsic barrier.
Bond Strength: The high dissociation energy of the C-F bond contributes significantly to a high intrinsic barrier. princeton.edu
Structural Reorganization: The energy required to change the geometry from a trigonal planar carbonyl group to the transition state geometry.
Solvent Reorganization: The energy needed to rearrange solvent molecules to accommodate the changing charge distribution as the highly polar C-F bond breaks and the fluoride ion is formed.
Regioselectivity and Chemoselectivity in Complex Transformations
In the context of complex molecules with multiple reactive sites, the concepts of regioselectivity and chemoselectivity are paramount. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another.
The acyl fluoride group in this compound is a highly activated carbonyl functional group, making it a potent acylating agent. Its reactivity generally surpasses that of other carbonyl derivatives such as esters, amides, or even carboxylic acids. Consequently, in a molecule containing multiple functional groups, this compound is expected to exhibit high chemoselectivity . A nucleophile would preferentially attack the highly electrophilic carbonyl carbon of the acyl fluoride moiety before reacting with less electrophilic sites.
While the high reactivity of the acyl fluoride group strongly suggests a high degree of chemoselectivity, specific examples from the literature detailing the regioselective or chemoselective reactions of this compound in complex transformations are limited. However, based on fundamental principles of reactivity, one can predict that in a competitive reaction, the acyl fluoride will be the primary site of transformation, enabling its use for the selective acylation of complex substrates.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of 4-methoxybenzoyl fluoride (B91410). Each method offers unique insights into different aspects of the molecule's composition and bonding.
NMR spectroscopy serves as a primary tool for the structural verification of 4-methoxybenzoyl fluoride by providing detailed information about the chemical environment of its constituent nuclei, particularly ¹H, ¹³C, ¹⁹F, and ¹⁷O.
The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a unique "fingerprint" for this compound, allowing for its unambiguous identification.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons typically appear as two doublets in the downfield region (approximately 6.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy group protons would present as a sharp singlet further upfield (around 3.8 ppm).
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom. This includes the carbonyl carbon, the four distinct aromatic carbons, and the methoxy carbon. The chemical shift of the carbonyl carbon is particularly informative about its electronic environment.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and powerful technique for its characterization. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org For acyl fluorides, the ¹⁹F chemical shift typically appears in a distinct region between -20 and -70 ppm relative to CFCl₃. ucsb.edu This technique is especially valuable due to its wide chemical shift range and the low probability of signal overlap, which simplifies spectral analysis. wikipedia.orgdiva-portal.org
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.9 - 8.1 | Doublet (d) | Aromatic Protons (ortho to C=O) |
| ¹H | ~6.9 - 7.1 | Doublet (d) | Aromatic Protons (ortho to -OCH₃) |
| ¹H | ~3.8 - 3.9 | Singlet (s) | Methoxy (-OCH₃) Protons |
| ¹³C | ~158 - 162 | Doublet (d, due to ¹JCF) | Carbonyl Carbon (C=O) |
| ¹³C | ~165 - 167 | Singlet (s) | Aromatic Carbon (C-OCH₃) |
| ¹³C | ~132 - 134 | Singlet (s) | Aromatic Carbon (CH, ortho to C=O) |
| ¹³C | ~122 - 124 | Doublet (d, due to ²JCF) | Aromatic Carbon (ipso to C=O) |
| ¹³C | ~114 - 116 | Singlet (s) | Aromatic Carbon (CH, ortho to -OCH₃) |
| ¹³C | ~55 - 56 | Singlet (s) | Methoxy Carbon (-OCH₃) |
| ¹⁹F | -20 to -70 | Singlet (s) or Multiplet | Acyl Fluoride (-COF) |
The oxygen-17 isotope (¹⁷O), despite being the only NMR-active oxygen isotope, presents significant challenges for routine analysis due to its very low natural abundance (0.037%) and its nature as a quadrupolar nucleus (spin I = 5/2). nih.govnih.gov These factors lead to low sensitivity and broad spectral lines. nih.gov
However, for specific applications, ¹⁷O NMR spectroscopy is an exceptionally powerful probe of the local electronic structure of oxygen-containing functional groups, particularly carbonyls. consensus.app To overcome the inherent difficulties, studies typically require isotopic enrichment, which can be achieved through methods like acid-catalyzed exchange or mechanochemistry. nih.govchemrxiv.org The ¹⁷O NMR chemical shift and the quadrupolar coupling constant are highly sensitive to factors such as hydrogen bonding, solvent effects, and the electronic nature of the substituents on the carbonyl group. consensus.app Therefore, ¹⁷O NMR can provide unique insights into the electronic distribution within the C=O bond of this compound and its interactions with its environment.
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₈H₇FO₂, corresponding to a monoisotopic mass of approximately 154.04 g/mol . bldpharm.com In electron ionization mass spectrometry (EI-MS), the spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154.
The fragmentation of organofluorine compounds can be complex. nist.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the fluorine atom (M-F)⁺ or the entire carbonyl fluoride group (M-COF)⁺. The most prominent peak in the spectrum is often the resonance-stabilized 4-methoxyphenyl (B3050149) cation at m/z 107, formed after the cleavage of the bond between the aromatic ring and the carbonyl group.
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 154 | Molecular Ion [M]⁺ | [C₈H₇FO₂]⁺ |
| 135 | [M - F]⁺ | [C₈H₇O₂]⁺ |
| 123 | [M - OCH₃]⁺ | [C₇H₄FO]⁺ |
| 107 | [M - COF]⁺ | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The IR spectrum is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the acyl fluoride group, typically found at a high wavenumber (around 1800-1850 cm⁻¹). Other significant bands include C-O stretching vibrations for the ether linkage and the aromatic ring, as well as C-H stretching and bending modes.
Beyond simple identification, in-situ IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes (e.g., ReactIR), is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of reactions. mt.commt.com By tracking the disappearance of reactant peaks and the appearance of intermediate and product peaks, scientists can gain deep insight into reaction kinetics, mechanisms, and endpoints. mt.commdpi.com For a reaction involving this compound, in-situ IR could monitor the consumption of the acyl fluoride by observing the decrease in its characteristic C=O band, while simultaneously tracking the formation of a new product, providing a complete concentration profile over time. mdpi.com This technique eliminates the need for offline sampling and analysis, allowing for more precise control and optimization of reaction conditions. mdpi.comxjtu.edu.cn
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2950 | C-H Stretch | Methoxy (-OCH₃) |
| ~1800-1850 | C=O Stretch | Acyl Fluoride (-COF) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-O Stretch (Asymmetric) | Aryl Ether |
| ~1020-1050 | C-O Stretch (Symmetric) | Aryl Ether |
| ~1100-1200 | C-F Stretch | Acyl Fluoride (-COF) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry for Reactivity Prediction and Mechanistic Insights
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings. These calculations can predict molecular geometries, spectroscopic properties, and electronic structures, offering profound insights into the reactivity of this compound. mjcce.org.mkdntb.gov.ua
By calculating the energies and shapes of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—chemists can predict how the molecule will interact with other reagents. dntb.gov.ua The LUMO is typically centered on the electrophilic carbonyl carbon, indicating its susceptibility to nucleophilic attack, a primary reaction pathway for acyl fluorides.
Furthermore, computational models are invaluable for elucidating complex reaction mechanisms. nih.gov Researchers can map potential energy surfaces, calculate the structures of transition states, and determine activation barriers for different proposed pathways. nih.gov This allows for a rational understanding of why certain products are formed and can guide the design of more efficient and selective syntheses. The synergy between computational prediction and experimental verification is powerful; for instance, DFT can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments, especially for complex molecules or reaction mixtures. nih.gov
Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and energetics of molecules. DFT calculations allow for the prediction of various molecular properties, such as optimized geometry, orbital energies, and charge distributions, which are crucial for understanding the reactivity of a compound.
Table 1: Representative Data from DFT Calculations on Substituted Benzoyl Derivatives
| Property | Description | Expected Trend for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher (less negative) due to the electron-donating methoxy group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively less affected compared to HOMO, but can be slightly raised. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Smaller gap, indicating higher reactivity compared to unsubstituted benzoyl fluoride. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Increased negative charge on the oxygen of the methoxy group and altered charges on the aromatic carbons. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the electronegative fluorine and oxygen atoms. |
This table is illustrative and based on general principles of physical organic chemistry and DFT studies on related compounds. Specific values for this compound would require dedicated computational studies.
Transition State Modeling and Reaction Pathway Analysis
Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the high-energy structures that connect reactants to products. Transition state modeling and reaction pathway analysis are computationally intensive tasks that provide invaluable information about the feasibility and kinetics of a reaction.
For this compound, transition state searches have been conducted in the context of specific reactions. rsc.orgdntb.gov.ua For example, in the synthesis of this compound from 4-methoxybenzoyl chloride, computational studies can elucidate the reaction pathway, including the transition state for the fluorine substitution. dntb.gov.ua These studies often involve mapping the potential energy surface of the reaction, which helps in identifying the minimum energy path from reactants to products.
The analysis of a reaction pathway typically involves:
Geometry Optimization: Finding the lowest energy structures for reactants, products, and any intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Frequency Analysis: To confirm that the optimized structures are indeed minima (all positive frequencies) or transition states (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactants and products.
While specific energetic data for transition states involving this compound is not widely published, the general approach allows for a detailed understanding of its reaction mechanisms.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental work.
A QSRR study for a series of substituted benzoyl fluorides, including this compound, would typically involve:
Dataset Compilation: Assembling a set of benzoyl fluoride derivatives with known reactivity data (e.g., reaction rates, equilibrium constants).
Descriptor Calculation: Computing a variety of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that relates the descriptors to the observed reactivity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
No specific QSRR models for this compound were found in the public domain. However, the principles of QSRR are broadly applicable. For instance, in a series of substituted benzoyl fluorides, the reactivity is expected to correlate with electronic parameters of the substituent, such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of the substituent. The methoxy group has a negative Hammett constant, indicating its electron-donating character, which would be a key parameter in any QSRR model.
Prediction of Electrophilic Reactivity Profiles
The electrophilic reactivity of a molecule describes its tendency to react with electron-rich species (nucleophiles). For this compound, the primary electrophilic center is the carbonyl carbon. Computational methods can be used to predict and quantify the electrophilic reactivity of different sites within a molecule.
One powerful tool for this purpose is the use of conceptual DFT , which defines several reactivity indices. The Fukui function , f(r), is a key descriptor in this context. It indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. The Fukui function for electrophilic attack, f⁺(r), highlights the regions of a molecule that are most susceptible to nucleophilic attack. For this compound, the f⁺(r) would be expected to have its largest value on the carbonyl carbon.
Another important descriptor is the electrophilicity index (ω) , which provides a quantitative measure of the global electrophilic character of a molecule. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which in turn are related to the HOMO and LUMO energies.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Relevance to this compound |
| Fukui Function (f⁺(r)) | Measures the propensity of a site to accept an electron. | Predicts the carbonyl carbon as the primary site for nucleophilic attack. |
| Electrophilicity Index (ω) | A global measure of electrophilic character. | Provides a quantitative value for comparing the electrophilicity of this compound with other acyl fluorides. |
| Local Electrophilicity (ωk) | The electrophilicity index condensed to a specific atomic site. | Quantifies the electrophilic power of the carbonyl carbon. |
These computational tools allow for a detailed prediction of the electrophilic reactivity profile of this compound, guiding the design of synthetic routes and the understanding of its reaction mechanisms.
Applications of 4 Methoxybenzoyl Fluoride in Complex Molecular Synthesis
Utilization as Precision Acyl Transfer Reagents
The primary utility of acyl fluorides lies in their function as efficient acyl transfer reagents. Their stability, compared to other acyl halides, minimizes side reactions, leading to cleaner reaction profiles and higher yields of the desired acylated products.
Synthesis of Pharmaceutically Relevant Amide and Ester Linkages
The formation of amide and ester bonds is fundamental in pharmaceutical and materials science. Acyl fluorides are effective reagents for these transformations, reacting smoothly with amines and alcohols. The conversion of carboxylic acids into acyl fluorides can be achieved using various fluorinating agents. Once formed, these acyl fluorides can react with amines to form amides, a critical linkage in countless drug molecules and peptides. organic-chemistry.orgnih.gov The reaction generally proceeds under mild conditions, which is advantageous when dealing with sensitive or complex substrates common in drug discovery. nih.gov
Similarly, ester synthesis can be accomplished by reacting acyl fluorides with alcohols. While traditional methods like Fischer esterification exist, the acyl fluoride (B91410) route offers an alternative that can be preferable for substrates intolerant of the acidic conditions of Fischer esterification. youtube.comyoutube.comyoutube.com
Table 1: General Scheme for Amide and Ester Synthesis via Acyl Fluorides
| Reaction | General Scheme | Nucleophile | Product |
|---|---|---|---|
| Amidation | R-COF + R'-NH₂ → | Amine | R-CONH-R' |
Construction of Stereochemically Defined Lactone and Heterocyclic Scaffolds
The controlled reactivity of acyl fluorides makes them potentially useful for intramolecular reactions to form cyclic structures like lactones (cyclic esters) and other heterocycles. However, specific examples detailing the use of 4-methoxybenzoyl fluoride for constructing stereochemically defined lactones or complex heterocyclic scaffolds are not prominent in the surveyed literature. In principle, an ω-hydroxy carboxylic acid could be converted to its corresponding acyl fluoride and subsequently undergo intramolecular cyclization (macrolactonization), although the efficiency of such reactions is highly dependent on the substrate and reaction conditions. The synthesis of various heterocyclic compounds often involves acylation as a key step, but specific protocols highlighting this compound are scarce.
Strategic Employment in Late-Stage Functionalization Protocols
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. Current time information in Bangalore, IN.bldpharm.com This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Acyl fluorides can be envisioned as reagents in LSF for introducing an acyl group onto a molecule. However, the literature does not provide specific examples where this compound is used as a key reagent in an LSF protocol on a complex substrate. The focus of LSF involving fluorine is often on the introduction of a C-F bond rather than using a reagent like an acyl fluoride. Current time information in Bangalore, IN.
Development of Enabling Methodologies for Challenging Acylations
Acylating sterically hindered or electronically deactivated nucleophiles is a common challenge in organic synthesis. The enhanced stability and unique reactivity profile of acyl fluorides can sometimes overcome these challenges where other acylating agents fail. They have been used in peptide synthesis, for example, to couple sterically hindered amino acids with minimal racemization. youtube.com While this is a known application for the acyl fluoride class, specific methodologies developed around this compound for particularly challenging acylation reactions are not widely reported.
Integration into Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving a series of intramolecular transformations, are highly efficient methods for building molecular complexity. nih.gov While some MCRs and cascade reactions involve fluoride ions or the synthesis of heterocyclic structures, there is no significant body of research demonstrating the integration of this compound as a key building block in these complex transformations. youtube.comnih.gov
Emerging Research Directions and Future Perspectives
Design and Development of Novel Catalytic Systems for 4-Methoxybenzoyl Fluoride (B91410) Transformations
The development of innovative catalytic systems is crucial for expanding the utility of 4-methoxybenzoyl fluoride. Current research is moving beyond traditional methods to explore more sophisticated and efficient catalytic transformations. A significant area of advancement is the use of cooperative catalysis, where two distinct catalytic cycles work in concert to achieve a desired transformation.
One such promising approach is the combination of N-heterocyclic carbene (NHC) and photoredox catalysis. acs.org In this system, the aroyl fluoride is activated by an NHC catalyst to form an aroyl azolium intermediate. This intermediate is then reduced by a photocatalyst via a single-electron transfer (SET) to generate a key ketyl radical. acs.orgnih.gov This dual activation strategy enables novel transformations that are not accessible through conventional means. Research has demonstrated that aroyl fluorides, including those with methoxy (B1213986) substituents, are well-tolerated in these systems, highlighting the potential for developing a wide range of catalytic reactions specifically for this compound. acs.org
Exploration of Unconventional Reactivity Modes and Selectivity Control
A major focus of emerging research is to utilize this compound in unconventional ways, moving beyond its traditional role as a simple acylating agent. Scientists are exploring its potential as a bifunctional reagent, where both the aroyl group and the fluoride atom are incorporated into the final product.
A notable example is the dearomatizing 2,3-fluoroaroylation of benzofurans. acs.org In this reaction, which employs the cooperative NHC/photoredox catalysis system described previously, this compound acts as the source for both the 4-methoxybenzoyl moiety and a fluorine atom. The reaction proceeds with high diastereoselectivity, demonstrating precise control over the spatial arrangement of the newly formed bonds. acs.org This transformation is significant as it constructs complex, 2,3-difunctionalized dihydrobenzofurans from simple precursors. acs.org This bifunctional reactivity represents a paradigm shift, showcasing how the inherent properties of the acyl fluoride bond can be harnessed for more complex molecular construction. acs.orgnih.gov
Expansion of Substrate Scope and Functional Group Compatibility
To maximize the synthetic utility of this compound, it is essential that its reactions are compatible with a wide variety of other molecules and functional groups. Research into its reactivity has shown it to be a robust reagent in this regard.
In the context of the fluoroaroylation of benzofurans, the methodology has proven effective with a broad scope of both reaction partners. acs.org The reaction tolerates various substituents on the benzofuran (B130515) component and, importantly, accommodates a wide array of aroyl fluorides. acs.org This includes aroyl fluorides bearing both electron-donating groups (like methoxy) and electron-withdrawing groups (such as fluoro, chloro, and cyano) on the aromatic ring. acs.org The ability to use heteroaroyl fluorides, like those derived from furan (B31954) and thiophene, further extends the reaction's scope. nih.gov This high level of functional group tolerance is a key advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies.
Table 1: Functional Group Tolerance in the Fluoroaroylation of Benzofurans with Substituted Aroyl Fluorides
| Substituent on Aroyl Fluoride | Position | Result |
| Methoxy (MeO) | para- | Successful Reaction acs.org |
| Methyl (Me) | para-, meta- | Successful Reaction acs.org |
| Fluoro (F) | para-, meta- | Successful Reaction acs.org |
| Chloro (Cl) | para-, meta- | Successful Reaction acs.org |
| Bromo (Br) | meta- | Successful Reaction acs.org |
| Iodo (I) | para- | Successful Reaction acs.org |
| Trifluoromethoxy (OCF₃) | para- | Successful Reaction acs.org |
| Cyano (CN) | para- | Successful Reaction acs.org |
| 2-Furyl | N/A | Successful Reaction nih.gov |
| 2-Thienyl | N/A | Successful Reaction nih.gov |
This table is generated based on data from studies on the cooperative NHC and photoredox catalyzed fluoroaroylation of benzofurans. acs.orgnih.gov
Advancement of Sustainable Synthesis Methodologies Incorporating this compound
In line with the growing emphasis on green chemistry, researchers are actively developing more sustainable methods for both the synthesis and application of aroyl fluorides. dovepress.comsciencedaily.com These efforts focus on improving efficiency, reducing waste, and using milder, more environmentally friendly reaction conditions. eurekalert.orgrsc.org
Significant progress has been made in the synthesis of aroyl fluorides from readily available precursors. One notable method allows for the formation of acyl fluorides from amides, such as N-benzoylsaccharin, using triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.net This reaction is advantageous as it proceeds at room temperature without the need for a transition-metal catalyst and uses a more environmentally benign solvent. researchgate.net Other innovative methods include the deoxyfluorination of carboxylic acids using reagents like CpFluor, which also operates under neutral, metal-free conditions. cas.cn These approaches represent a significant step forward from traditional methods, which often require harsh reagents or conditions. dovepress.com The development of such mild and efficient synthetic routes makes compounds like this compound more accessible and sustainable to use in larger-scale applications. researchgate.netcas.cn
Refined Computational Approaches for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry has become an indispensable tool for understanding the complex mechanisms that govern the reactivity of molecules like this compound. researchgate.net Density Functional Theory (DFT) is a particularly powerful method used to model reaction pathways and predict the stability and reactivity of chemical structures. researchgate.netdntb.gov.ua
Through computational techniques, researchers can visualize reaction intermediates and transition states that are often impossible to observe experimentally. For instance, in the fluoroaroylation of benzofurans, the proposed mechanism involves the cross-coupling of a ketyl radical with a benzofuran radical cation. acs.orgnih.gov DFT calculations can be used to determine the energetics of this pathway, confirming its feasibility over other potential routes. researchgate.net Furthermore, analyses such as Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and the stability of molecules and intermediates. researchgate.netresearchgate.net Frontier Molecular Orbital (FMO) analysis helps in understanding the interactions between reacting species. researchgate.net By applying these refined computational approaches, chemists can gain a deeper mechanistic understanding, which is crucial for optimizing reaction conditions and for the predictive design of new transformations involving this compound.
Potential for Cross-Disciplinary Applications in Materials Science and Chemical Probe Development
The unique properties of this compound and other fluorinated compounds make them valuable building blocks for applications beyond traditional organic synthesis, extending into materials science and chemical biology. researchgate.net
In materials science, the incorporation of fluorine atoms into polymers can significantly alter their physical and chemical properties, such as thermal stability and hydrophobicity. Acyl fluorides can serve as key monomers or functionalization agents in the creation of novel polymers with tailored characteristics.
In the realm of chemical biology, the acyl fluoride moiety is being explored for its potential in developing chemical probes. While much of the foundational work has been done with the related sulfonyl fluoride group, the principles are transferable. Sulfonyl fluorides have been successfully used to covalently target nucleophilic amino acid residues like histidine, lysine, and serine in proteins, enabling the study of protein function and the development of new therapeutic agents. Given that acyl fluorides possess a unique balance of stability and reactivity, there is significant potential to develop this compound-based probes for similar applications, allowing for the specific labeling and study of proteins within a biological system. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxybenzoyl fluoride, and how do reaction conditions influence yield?
this compound is typically synthesized via deoxofluorination of 4-methoxybenzoic acid derivatives using reagents like DAST (diethylaminosulfur trifluoride) or its analogs. For example, deoxofluorination of pentafluorobenzoic acid derivatives under controlled temperatures (-20°C to 25°C) can yield fluorinated products with varying efficiency . Alternative methods include palladium-catalyzed allylation/fluorination, as demonstrated in the synthesis of tert-butyl (S)-6-fluoro-4-(4-methoxybenzoyl)-1,4-diazepane derivatives, where catalyst choice (e.g., Pd₂(dba)₃ and chiral ligands) and solvent systems (e.g., acetone/hexanes) critically impact enantiomeric excess (83% ee) and yield (84%) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For example, in tert-butyl derivatives, methoxy protons resonate at δ ~3.8 ppm, while aromatic protons appear at δ 7.5–6.8 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns. NIST databases provide reference spectra for fluorinated analogs, though specific data for this compound may require extrapolation .
- Elemental Analysis : Ensures purity (>99%) and stoichiometric accuracy .
Q. What safety protocols are recommended for handling fluorinated acylating agents like this compound?
- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (N95), chemical-resistant gloves (e.g., nitrile), and safety goggles with face shields to prevent inhalation, skin contact, or ocular exposure .
- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Closed systems minimize vapor release .
- Emergency Measures : Immediate decontamination with water showers and eyewash stations is mandatory. Hazardous combustion products (e.g., carbon oxides) require CO₂ or dry chemical fire suppressants .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions in fluorination processes?
Competing hydrolysis or over-fluorination can be minimized by:
- Temperature Control : Lower temperatures (-20°C) reduce hydrolysis rates during deoxofluorination .
- Catalyst Tuning : Chiral ligands like (S)-(CF₃)₃-t-BuPHOX enhance stereoselectivity in allylic fluorinations .
- Solvent Selection : Anhydrous solvents (e.g., dichloromethane or THF) prevent water-induced side reactions .
Q. What strategies are used to assess the toxicological profile of this compound when data is limited?
- Structural Analogs : Compare with hydroxy-/alkoxy-substituted benzyl derivatives (e.g., 2-hydroxy-4-methoxybenzaldehyde) evaluated in EFSA’s FGE.52 guidelines, focusing on metabolic pathways and acute toxicity thresholds .
- In Silico Modeling : Tools like EPA’s TEST software predict physicochemical properties and toxicity endpoints based on QSAR models .
Q. How should researchers address contradictions in spectroscopic or chromatographic data for fluorinated intermediates?
- Cross-Validation : Combine NMR, MS, and IR data to resolve ambiguities. For example, unexpected peaks in ¹H NMR may indicate residual solvents or byproducts .
- Reproducibility Checks : Follow Fluoride Science Quality Assessment criteria to evaluate study rigor, including blinding experiments and independent replication .
Q. What role does this compound play in medicinal chemistry, particularly in drug design?
It serves as a versatile pharmacophore in:
Q. How can stability studies for this compound be designed to evaluate shelf life under varying storage conditions?
- Accelerated Degradation Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months. Monitor decomposition via HPLC .
- Light Sensitivity : UV/Vis spectroscopy assesses photodegradation rates under UV light (λ = 254 nm) .
Q. What advanced fluorination methodologies are emerging for derivatives of this compound?
- Electrochemical Fluorination : Direct C–H fluorination using Selectfluor® reagents under mild conditions .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction times and byproducts .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Open-Science Practices : Publish detailed step-by-step protocols with raw spectral data in repositories like PubChem .
- Collaborative Trials : Engage multi-lab validation initiatives, such as those outlined in the Fluoride Science Operational Manual, to standardize methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
